

Application Notes and Protocols for the Quantification of Fintriazolam (C15H13FN4O3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C15H13FN4O3	
Cat. No.:	B15172794	Get Quote

Introduction

Fintriazolam (**C15H13FN4O3**) is a novel synthetic compound belonging to the fluoro-triazolo-pyrimidine class of molecules. Due to its unique structure, it is under investigation for potential pharmacological activity. The development of robust and reliable analytical methods for the quantification of Fintriazolam in various matrices is crucial for preclinical and clinical studies, including pharmacokinetics, metabolism, and toxicology assessments.

These application notes provide detailed protocols for the quantification of Fintriazolam using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the analysis of complex biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the validated HPLC-MS/MS method for Fintriazolam quantification in human plasma.

Table 1: HPLC-MS/MS Method Parameters

Parameter	Value
Instrumentation	
HPLC System	Shimadzu Nexera X2
Mass Spectrometer	SCIEX QTRAP 6500+
Ionization Source	Electrospray Ionization (ESI)
Chromatographic Conditions	
Column	Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume 5 μL	
Mass Spectrometry Conditions	
Polarity	Positive
Capillary Voltage	3500 V
Source Temperature	550 °C
Declustering Potential (DP)	80 V
Entrance Potential (EP)	10 V
Collision Gas	Nitrogen
MRM Transitions	
Fintriazolam (Quantifier)	333.1 -> 175.1

Fintriazolam (Qualifier)	333.1 -> 148.1
Fintriazolam-d4 (IS)	337.1 -> 179.1

Table 2: Method Validation Summary

Parameter	Result
Linearity	
Calibration Curve Range	0.1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Accuracy and Precision	
LLOQ (0.1 ng/mL)	Accuracy: 95.2%, Precision (CV%): 8.7%
Low QC (0.3 ng/mL)	Accuracy: 98.1%, Precision (CV%): 6.5%
Mid QC (50 ng/mL)	Accuracy: 101.3%, Precision (CV%): 4.2%
High QC (800 ng/mL)	Accuracy: 99.5%, Precision (CV%): 3.8%
Matrix Effect	
Mean Matrix Factor	0.98
CV% of Matrix Factor	< 15%
Recovery	
Mean Extraction Recovery	92.5%
CV% of Recovery	< 10%
Stability	
Freeze-Thaw Stability (3 cycles)	Stable
Short-Term Stability (24h at RT)	Stable
Long-Term Stability (30 days at -80°C)	Stable

Experimental Protocols Sample Preparation: Protein Precipitation

This protocol describes the extraction of Fintriazolam from human plasma using protein precipitation, a simple and effective method for sample cleanup.

Materials:

- Human plasma samples
- · Fintriazolam analytical standard
- Fintriazolam-d4 (internal standard, IS)
- · Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

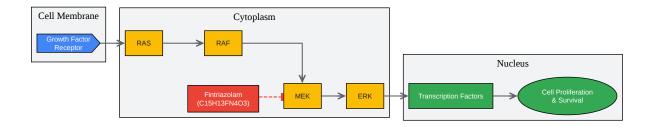
Procedure:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (Fintriazolam-d4, 100 ng/mL in 50% ACN).
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Carefully transfer 200 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

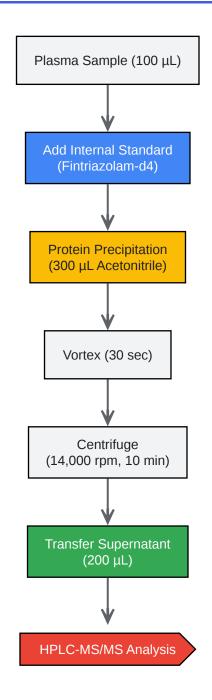
Instrumentation Setup:


- Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
- Set up the mass spectrometer with the parameters listed in Table 1.
- Create a sequence table in the instrument control software including calibration standards, quality control samples, and unknown samples.

Analysis Procedure:

- Place the prepared autosampler vials in the autosampler tray.
- Start the analysis sequence.
- Monitor the chromatograms for the retention times of Fintriazolam and the internal standard.
- Process the data using the appropriate software to quantify the amount of Fintriazolam in the samples. The quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizations Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Hypothetical signaling pathway showing Fintriazolam as a MEK inhibitor.

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for Fintriazolam quantification in plasma.

 To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of Fintriazolam (C15H13FN4O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15172794#analytical-methods-for-c15h13fn4o3-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com